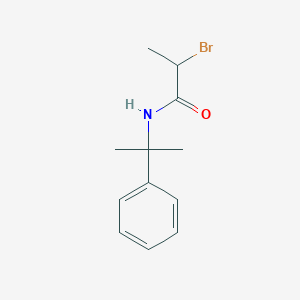
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is an organic compound characterized by the presence of a cyclopentene ring substituted with a hydroxyl group and a t-butyldimethylsilyloxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The t-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions include cyclopentane derivatives, ketones, aldehydes, and various substituted cyclopentene compounds.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a protective group in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol involves its reactivity as a silyl ether. The t-butyldimethylsilyloxy group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites in the molecule. The compound can undergo nucleophilic attack, leading to the formation of pentavalent silicon intermediates, which are key to its reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxy benzaldehyde: Similar in structure but with an aldehyde functional group.
tert-Butyldimethylsilyloxy acetaldehyde: Another related compound with an acetaldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is unique due to its cyclopentene ring structure combined with the t-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C11H22O2Si |
|---|---|
Molecular Weight |
214.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3 |
InChI Key |
VRSPJPYUHXNQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8710647.png)




![1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8710696.png)


![2-{[(2,4-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8710712.png)
